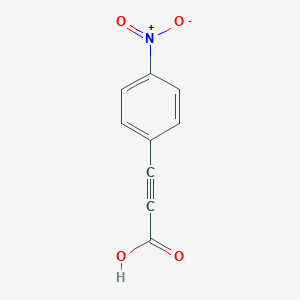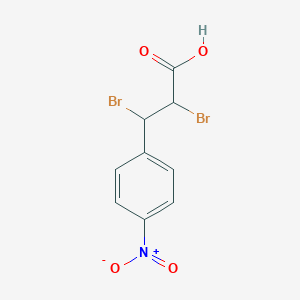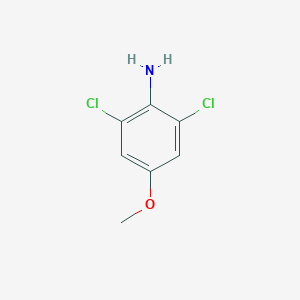
2,6-Dichloro-4-methoxyaniline
Descripción general
Descripción
2,6-Dichloro-4-methoxyaniline is a chemical compound that may be synthesized through various chemical reactions involving chlorination, nitration, methoxylation, and amination of suitable precursors. Its molecular structure is characterized by the presence of chlorine and methoxy groups attached to an aniline ring, which significantly influence its chemical behavior and properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-Dichloro-4-methoxyaniline can be elucidated using spectroscopic methods like NMR and X-ray crystallography. Studies on related compounds have demonstrated the importance of these techniques in confirming the structure, crystal formation, and molecular interactions within the compound (A. Saeed, Shams-ul Mahmood, H. Ishida, 2011). These analyses provide critical insights into the electron distribution, bond angles, and overall geometry of the molecule, which are essential for understanding its chemical reactivity and properties.
Chemical Reactions and Properties
2,6-Dichloro-4-methoxyaniline's chemical reactivity is influenced by the electron-withdrawing effects of the chloro groups and the electron-donating effect of the methoxy group. These substituents affect its participation in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution. Research on analogous compounds indicates that the presence of methoxy and chloro groups can lead to unique reactivity patterns and product selectivity (Dyablo et al., 2015).
Physical Properties Analysis
The physical properties of 2,6-Dichloro-4-methoxyaniline, such as melting point, boiling point, solubility, and density, are determined by its molecular structure. While specific data on 2,6-Dichloro-4-methoxyaniline was not found, studies on similar compounds provide insights into how substituents like chloro and methoxy groups can affect these properties through intermolecular forces and molecular packing (T. M. Krygowski et al., 1994).
Chemical Properties Analysis
The chemical properties of 2,6-Dichloro-4-methoxyaniline, including acidity/basicity, reactivity towards acids/bases, and behavior in organic synthesis, are significantly influenced by its functional groups. The chloro groups increase its acidity compared to unsubstituted aniline, while the methoxy group can impact its nucleophilic substitution reactions. Analyzing related compounds can offer insights into the effects of these groups on chemical stability and reactivity (D. Fu et al., 2013).
Aplicaciones Científicas De Investigación
Protection of Alcohols and Carboxylic Acids : (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidate, a derivative of 2,6-Dichloro-4-methoxyaniline, is efficient for protecting alcohols and carboxylic acids in solution or on polymer support. This enables effective transformation into ethers (Kurosu & Li, 2009).
Inhibition of Src Kinase Activity : Compounds with a C-6 methoxy group and 2,4-dichloro-5-methoxyaniline at C-4, like 7-ethynyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles, effectively inhibit Src kinase activity (Barrios Sosa et al., 2004).
Synthesis of Aminobenzenesulphonic Acids : Solid-state synthesis of ring-substituted aminobenzenesulphonic acids can be achieved from 2-methoxyaniline and 3,5-dichloroaniline through proton transfer under thermal and microwave irradiations (Kapoor et al., 2010).
Skraup-Type Synthesis of 3-Bromoquinolin-6-ols : 2,2,3-Tribromopropanal is a versatile reagent for this synthesis, enabling the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines (Lamberth et al., 2014).
Polymer Synthesis : The optically active sulfonated polyaniline, poly(2-methoxyaniline-5-sulfonic acid), can be prepared by electropolymerizing 2-methoxyaniline-5-sulfonic acid in the presence of chiral amines, resulting in intense circular dichroism (Strounina et al., 1999).
Thermodynamic and Transport Properties : Binary mixtures of 2-methoxyaniline with various functional groups show properties similar to pure liquids, involving hydrogen bonds breaking and complexes forming between unlike molecules (Nagababu et al., 2019).
Aqueous Oxidative Polymerization : This process using 3-methoxyaniline results in polymers with increased a.c. conductivity, specific viscosity, and dielectric constant (Sayyah et al., 2002).
Safety And Hazards
2,6-Dichloro-4-methoxyaniline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,6-dichloro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWADYUWJRWZMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496799 | |
| Record name | 2,6-Dichloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methoxyaniline | |
CAS RN |
6480-66-6 | |
| Record name | 2,6-Dichloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



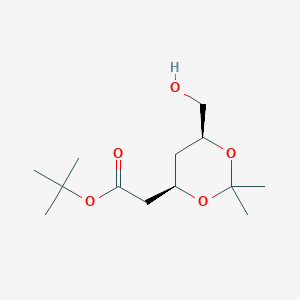
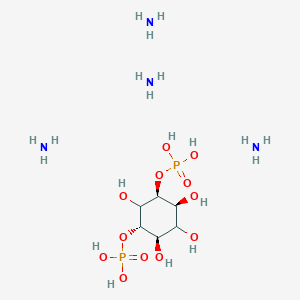






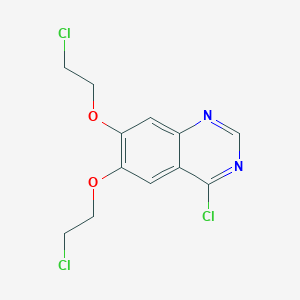
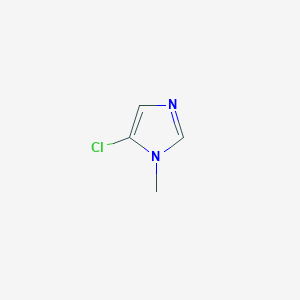

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)
